1-methyl-2-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
CAS No.: 2549018-23-5
Cat. No.: VC11812612
Molecular Formula: C18H20N6
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549018-23-5 |
|---|---|
| Molecular Formula | C18H20N6 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 1-methyl-2-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)benzimidazole |
| Standard InChI | InChI=1S/C18H20N6/c1-22-16-6-3-2-5-15(16)21-18(22)24-11-13-9-23(10-14(13)12-24)17-19-7-4-8-20-17/h2-8,13-14H,9-12H2,1H3 |
| Standard InChI Key | FGSCPLHNRZRHEI-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=CC=N5 |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=CC=N5 |
Introduction
The compound 1-methyl-2-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic molecule featuring a benzodiazole core linked to an octahydropyrrolo[3,4-c]pyrrole moiety, which is further substituted with a pyrimidine ring. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups and ring systems.
Synthesis Overview
The synthesis of such complex molecules typically involves multi-step organic reactions. Key steps may include:
-
Coupling reactions to link the benzodiazole and pyrimidine rings to the octahydropyrrolo[3,4-c]pyrrole core.
-
Protection and deprotection strategies, such as using tert-butyl (Boc) groups, to control the reactivity of sensitive functional groups during synthesis.
Biological Activity
The compound's unique structure suggests potential biological activity, possibly interacting with enzymes or receptors. The presence of a pyrimidine ring and benzodiazole moiety could facilitate interactions with nucleic acids or proteins, respectively.
Toxicity
While specific toxicity data for this compound is not available, similar compounds may pose risks such as skin irritation or oral toxicity, as seen with related structures like octahydropyrrolo[3,4-c]pyrrole .
Handling Precautions
Handling should follow standard laboratory safety protocols, including the use of protective gear and working in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume